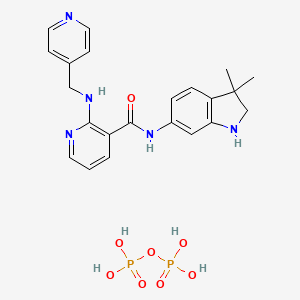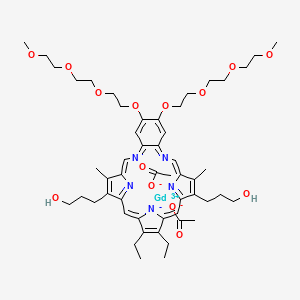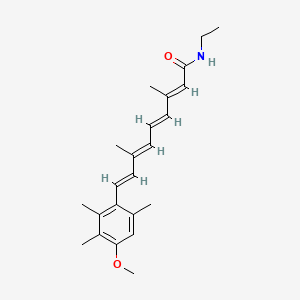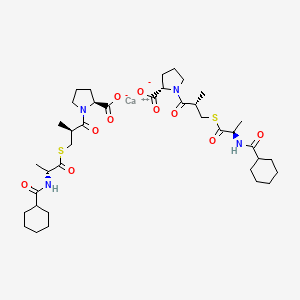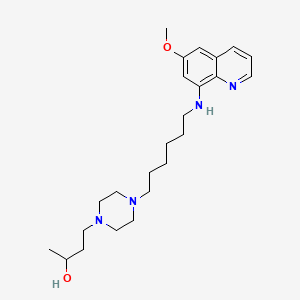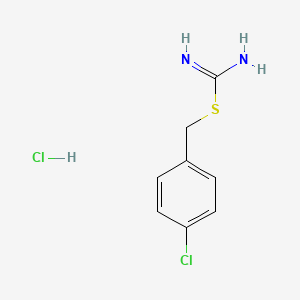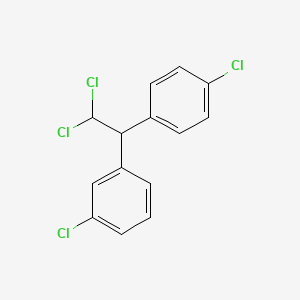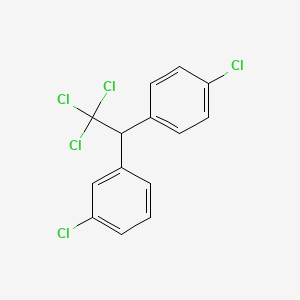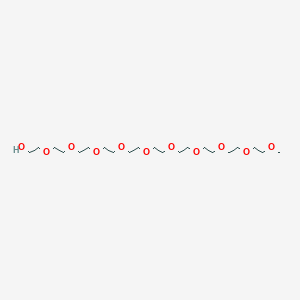
3,5,7-三甲氧基黄酮
描述
3,5,7-Trimethoxyflavone is a flavonoid compound with the chemical formula C18H16O5 and a molecular weight of 312.32 . It has been used in various researches .
Molecular Structure Analysis
The molecular structure of 3,5,7-Trimethoxyflavone consists of 18 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms . It has a molar refractivity of 84.2±0.3 cm³ .Physical And Chemical Properties Analysis
3,5,7-Trimethoxyflavone has a density of 1.2±0.1 g/cm³, a boiling point of 507.4±50.0 °C at 760 mmHg, and a flash point of 225.9±30.2 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .科学研究应用
Organic Synthesis and Pharmaceuticals
3,5,7-Trimethoxyflavone: is utilized as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals. Its properties make it valuable for creating various chemical compounds .
Dermatology and Skin Care
Research indicates that 3,5,7-Trimethoxyflavone has a protective effect against TNF-α-induced damage in human dermal fibroblasts. It inhibits matrix metalloproteinase-1 production while stimulating collagen expression, which is beneficial for skin health .
Agriculture and Natural Resources
This compound has been used in hydroponic cultivation studies to enhance the growth and quality of certain plant species like black galingale (Kaempferia parviflora), indicating its potential agricultural applications .
Antiglycative Effects
3,5,7-Trimethoxyflavone: shows promise in preventing the formation of advanced glycation end products (AGEs), which are linked to various age-related diseases .
Anti-inflammatory Properties
Studies have shown that 3,5,7-Trimethoxyflavone can reduce proinflammatory cytokine mediators and suppress activation of certain pathways like Akt, COX-2, and MAPK in response to TNF-α stimulation .
Neuroprotection
There is evidence that derivatives of 3,5,7-Trimethoxyflavone protect against oxidative stress-induced cell death in astrocytes, which is crucial for maintaining brain health .
Biotransformation Studies
The compound has been subject to biotransformation studies using strains of entomopathogenic filamentous fungi as biocatalysts. This research explores the synthesis and transformation of methoxyflavones .
作用机制
Target of Action
3,5,7-Trimethoxyflavone, a flavonoid compound, primarily targets the tumor necrosis factor (TNF)-α-induced high expression and secretion of matrix metalloproteinase (MMP)-1 by cells . It also interacts with Akt, COX-2, MAPKs , and induces heme oxygenase (HO)-1 .
Mode of Action
3,5,7-Trimethoxyflavone inhibits the TNF-α-induced high expression and secretion of MMP-1 by cells . It suppresses the excessive increase in ROS, MAPKs, Akt, and COX-2, and increases HO-1 expression . It also reduces the expression of pro-inflammatory cytokines, including IL-1β, IL-6, and IL-8 .
Biochemical Pathways
The changes by which 3,5,7-Trimethoxyflavone reduces TNF-α-stimulated responses in cells are correlated with the suppression of Akt, COX-2, MAPK activation, and induction of HO-1 . Moreover, 3,5,7-Trimethoxyflavone reduced the expression of proinflammatory cytokine mediators induced by TNF-α stimulation, including IL-1β, IL-6, and IL-8 .
Pharmacokinetics
The methoxyflavones, including 3,5,7-Trimethoxyflavone, show low oral bioavailability of 1 to 4% . They are detected at their highest levels in the liver followed by the kidney. They are also found in the lung, testes, and brain . After absorption, organ distribution, and metabolism, the components of Kaempferia parviflora, from which 3,5,7-Trimethoxyflavone is derived, are mainly eliminated through urine in the forms of demethylated, sulfated, and glucuronidated products and as demethylated metabolites in the feces .
Result of Action
3,5,7-Trimethoxyflavone significantly inhibits the TNF-α-induced high expression and secretion of MMP-1 by cells . It suppresses the excessive increase in ROS, MAPKs, Akt, and COX-2, and increases HO-1 expression . The expression of pro-inflammatory cytokines, including IL-1β, IL-6, and IL-8, is also suppressed by 3,5,7-Trimethoxyflavone . These results indicate that 3,5,7-Trimethoxyflavone isolated from K. parviflora is a potential candidate for ameliorating skin damage .
安全和危害
未来方向
属性
IUPAC Name |
3,5,7-trimethoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-9-13(21-2)15-14(10-12)23-17(18(22-3)16(15)19)11-7-5-4-6-8-11/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTHKWVPSIGKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181461 | |
| Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,7-Trimethoxyflavone | |
CAS RN |
26964-29-4 | |
| Record name | 3,5,7-Trimethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26964-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromen-4-one, 3,5,7-trimethoxy-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,7-trimethoxy-2-phenyl-4H-chromen-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of 3,5,7-trimethoxyflavone and what plant is it commonly found in?
A1: 3,5,7-Trimethoxyflavone is a natural flavonoid compound found in Kaempferia parviflora, commonly known as black ginger. It is a tropical medicinal plant traditionally used in Southeast Asia for various ailments. [, , , , ]
Q2: How does 3,5,7-trimethoxyflavone exert its anti-inflammatory effects?
A2: Studies suggest that 3,5,7-trimethoxyflavone inhibits an early step in the high-affinity IgE receptor signaling cascade, leading to suppressed degranulation and reduced production of inflammatory mediators in rat basophilic leukemia cells. This mechanism appears distinct from intracellular calcium release and protein kinase C activation. []
Q3: How does 3,5,7-trimethoxyflavone protect skin cells from damage?
A3: Research shows that 3,5,7-trimethoxyflavone safeguards human dermal fibroblasts by:
- Suppressing MMP-1: It significantly inhibits the expression and secretion of matrix metalloproteinase-1 (MMP-1) induced by tumor necrosis factor-alpha (TNF-α). []
- Reducing Oxidative Stress: It mitigates excessive reactive oxygen species (ROS) production. []
- Modulating Signaling Pathways: It suppresses the overactivation of mitogen-activated protein kinases (MAPKs), Akt, and cyclooxygenase-2 (COX-2) while enhancing heme oxygenase-1 (HO-1) expression. []
- Inhibiting Pro-inflammatory Cytokine Production: It reduces the expression of interleukin (IL)-1β, IL-6, and IL-8. []
Q4: Could 3,5,7-trimethoxyflavone be useful in treating bacterial infections?
A4: Research suggests that 3,5,7-trimethoxyflavone exhibits synergistic antibacterial effects when combined with gentamicin against carbapenem-resistant Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. This synergistic activity could be promising for combating antibiotic resistance. []
Q5: Does the position of the methoxy group on the flavonoid structure affect its activity?
A5: Yes, the structure-activity relationship studies indicate that the presence of a methoxy group at the C-5 position in methoxyflavones plays a crucial role in their anti-melanogenic activity. []
Q6: How does 3,5,7-trimethoxyflavone impact melanin production?
A6: Studies in B16F10 mouse melanoma cells demonstrate that 3,5,7-trimethoxyflavone significantly inhibits tyrosinase activity, a key enzyme involved in melanin synthesis. Consequently, it effectively reduces melanin content in these cells, suggesting potential as an anti-melanogenic agent. []
Q7: Are there other biological activities associated with 3,5,7-trimethoxyflavone?
A7: Yes, 3,5,7-trimethoxyflavone has shown potent antiplasmodial activity against the Plasmodium falciparum strain K1. [] Additionally, it displays inhibitory effects on xanthine oxidase, an enzyme involved in oxidative stress and inflammation. []
Q8: Can 3,5,7-trimethoxyflavone be chemically modified to create other potentially useful compounds?
A8: Yes, researchers have successfully synthesized 5,6,7-trihydroxy-3-methoxyflavones from 6-hydroxy-3,5,7-trimethoxyflavones using selective O-alkylation and dealkylation reactions. This method provides a route for creating structurally related compounds with potentially different biological activities. []
Q9: How is 3,5,7-trimethoxyflavone metabolized in the human body?
A9: Studies using the human gut bacterium Blautia sp. MRG-PMF1 reveal that 3,5,7-trimethoxyflavone undergoes demethylation, ultimately converting to chrysin. This bacterial strain demonstrates a specific demethylation pattern, generally following the order: C-7 > C-4' ≈ C-3' > C-5 > C-3. [] This information helps understand how the compound is metabolized and potentially contributes to its overall effects.
Q10: What analytical techniques are used to identify and quantify 3,5,7-trimethoxyflavone?
A10: Researchers commonly employ techniques like high-performance liquid chromatography (HPLC), often coupled with photodiode array detection (PDA) or mass spectrometry (MS), to analyze and quantify 3,5,7-trimethoxyflavone in plant extracts and biological samples. [, , , ]
Q11: Are there different types of Kaempferia parviflora, and do they differ in their 3,5,7-trimethoxyflavone content?
A11: Yes, Kaempferia parviflora exists in two main types: red-leaf and green-leaf. Quantitative analysis reveals that the green-leaf type generally contains higher amounts of 3,5,7-trimethoxyflavone compared to the red-leaf type. []
Q12: Are there any studies on the physical and chemical properties of 3,5,7-trimethoxyflavone?
A12: Yes, studies have investigated the fluorescence quenching of 3,5,7-trimethoxyflavone by inorganic ions in aqueous solutions. [] Furthermore, research has explored the impact of acidity on the absorption and fluorescence spectra of 3,5,7-trimethoxyflavone. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



